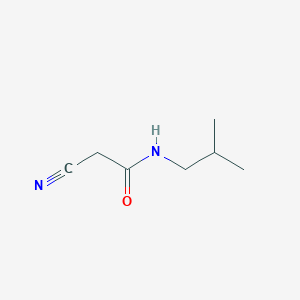

2-cyano-N-isobutylacetamide

Vue d'ensemble

Description

2-cyano-N-isobutylacetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H12N2O and a molecular weight of 140.183 g/mol .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has also been developed .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyano group (-CN) attached to the carbonyl group (-C=O) in the molecule.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a white crystalline substance that is soluble in organic solvents like methanol, chloroform, and acetone.Applications De Recherche Scientifique

Précurseur pour la synthèse hétérocyclique

Les dérivés de cyanoacétamide-N, tels que le 2-cyano-N-isobutylacetamide, sont considérés comme l'un des précurseurs les plus importants pour la synthèse hétérocyclique . Ils sont largement utilisés comme réactifs où les fonctions carbonyle et cyano de ces composés sont convenablement situées pour permettre des réactions avec des réactifs bidentés courants afin de former une variété de composés hétérocycliques .

Réactions de condensation et de substitution

L'hydrogène actif sur C-2 de ces composés peut participer à une variété de réactions de condensation et de substitution . Cela fait du this compound un composé polyvalent en synthèse chimique .

Synthèse de composés biologiquement actifs

Les diverses activités biologiques rapportées pour de nombreux dérivés de cyanoacétamide ont attiré l'attention des biochimistes au cours de la dernière décennie . L'utilité synthétique des cyanoacétamides N-aryle et/ou hétéryle dans la construction de divers hétérocycles organiques a un potentiel dans l'évolution de meilleurs agents chimiothérapeutiques .

Recherche en protéomique

Le this compound est utilisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines et leurs fonctions. Les propriétés du composé peuvent le rendre utile pour étudier les structures et les interactions des protéines .

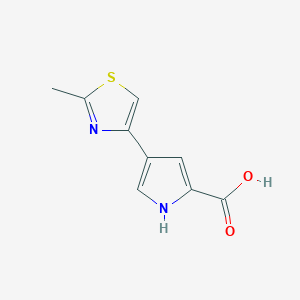

Synthèse de dérivés du pyrrole

La cyclocondensation du 2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)acétamide avec le bromure de phénacyle dans l'éthanol bouillant en utilisant la triéthylamine comme catalyseur basique a fourni le dérivé du pyrrole . Les dérivés du pyrrole sont importants en chimie médicinale en raison de leur présence dans de nombreux produits naturels et médicaments .

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. They have potential in evolving better chemotherapeutic agents . Additionally, the development of a novel palladium-catalyzed carbonylative procedure of bromoacetonitrile provides alternative routes to 7 drug precursors .

Analyse Biochimique

Biochemical Properties

2-Cyano-N-isobutylacetamide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the formation of heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s cyano and carbonyl groups enable it to participate in condensation and substitution reactions, forming a variety of heterocyclic structures . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, influencing its activity and function . These localization mechanisms are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapeutic applications.

Propriétés

IUPAC Name |

2-cyano-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGSMOIWEZRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404573 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-01-8 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

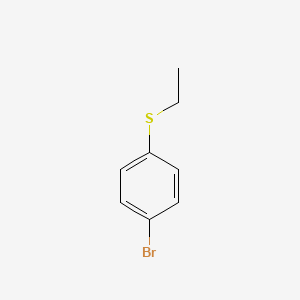

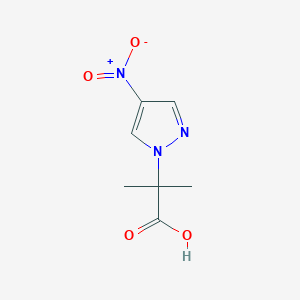

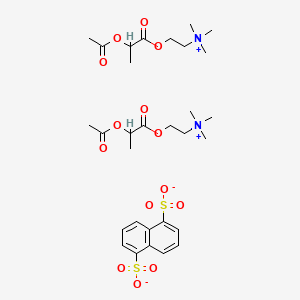

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)